molecular formula C7H13I B15068036 2,2-Dimethylpent-4-enyl iodide

2,2-Dimethylpent-4-enyl iodide

Cat. No.: B15068036
M. Wt: 224.08 g/mol
InChI Key: LBMIBAWEVPWLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpent-4-enyl iodide is an organic compound characterized by the presence of an iodine atom attached to a 2,2-dimethylpent-4-enyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpent-4-enyl iodide typically involves the reaction of 2,2-dimethylpent-4-en-1-ol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,2-Dimethylpent-4-en-1-ol+Iodine+Base2,2-Dimethylpent-4-enyl iodide+By-products\text{2,2-Dimethylpent-4-en-1-ol} + \text{Iodine} + \text{Base} \rightarrow \text{this compound} + \text{By-products} 2,2-Dimethylpent-4-en-1-ol+Iodine+Base→2,2-Dimethylpent-4-enyl iodide+By-products

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpent-4-enyl iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products like 2,2-dimethylpent-4-enyl amine or 2,2-dimethylpent-4-enyl thiol.

    Oxidation: Products like 2,2-dimethylpent-4-en-1-ol or 2,2-dimethylpent-4-en-1-one.

    Reduction: Products like 2,2-dimethylpentane or 2,2-dimethylpentene.

Scientific Research Applications

2,2-Dimethylpent-4-enyl iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethylpent-4-enyl iodide involves its reactivity due to the presence of the iodine atom, which can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes.

Comparison with Similar Compounds

    2,2-Dimethylpent-4-en-1-ol: The alcohol precursor to 2,2-dimethylpent-4-enyl iodide.

    2,2-Dimethylpent-4-en-1-amine: A product of nucleophilic substitution.

    2,2-Dimethylpent-4-en-1-one: A product of oxidation.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C7H13I

Molecular Weight

224.08 g/mol

IUPAC Name

5-iodo-4,4-dimethylpent-1-ene

InChI

InChI=1S/C7H13I/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3

InChI Key

LBMIBAWEVPWLNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.